molecular formula C15H14ClN3O B2962471 N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide CAS No. 2380169-28-6

N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide

Cat. No. B2962471
CAS RN: 2380169-28-6
M. Wt: 287.75
InChI Key: HCOHHCJZOOTCGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide (CCP) is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and growth. These mechanisms may contribute to N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide's anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide can inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit the production of inflammatory mediators. In vivo studies have shown that N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide can reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide is that it has been shown to have low toxicity in animal studies. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide is that it is not very soluble in water, which can make it difficult to administer in certain applications.

Future Directions

There are several future directions for research on N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide. One area of interest is the development of novel formulations of N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide that improve its solubility and bioavailability. Another area of interest is the investigation of N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide's potential as a therapeutic agent in viral infections, particularly hepatitis C. Additionally, further studies are needed to elucidate the mechanism of action of N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide and its potential as a therapeutic agent in various diseases.

Synthesis Methods

The synthesis of N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide involves the reaction of 5-chloro-2-methylbenzoic acid with cyclopropylamine, followed by cyclization with cyanic acid. This method has been optimized to produce high yields of pure N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide.

Scientific Research Applications

N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has also been shown to have anti-cancer properties, inhibiting the growth of various cancer cell lines. Additionally, N-(5-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been studied for its potential anti-viral properties, particularly against the hepatitis C virus.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O/c1-9-2-5-11(16)6-12(9)19-15(20)14-7-13(10-3-4-10)17-8-18-14/h2,5-8,10H,3-4H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOHHCJZOOTCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.